(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid
Overview
Description
(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid is a chiral compound featuring a chlorine atom, an imidazole ring, and a propanoic acid moiety
Mechanism of Action
Target of Action
It is known that propionic acid derivatives, such as this compound, often target enzymes involved in inflammatory responses .
Mode of Action
It is known that the r-enantiomers of propionic acid derivatives have anti-inflammatory and analgesic activities
Biochemical Pathways
Propionate, a related compound, can be produced via various metabolic pathways, including fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways
Result of Action
Given its potential anti-inflammatory and analgesic activities , it may help to alleviate symptoms of inflammation and pain at the molecular and cellular levels.
Action Environment
It is known that the properties of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, often using nickel-catalyzed addition to nitriles . The reaction conditions are optimized to include various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Hydroxy derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole-4-acetic acid: A metabolite of histamine with a similar structure.
Clotrimazole: An antifungal agent containing an imidazole ring.
Uniqueness
(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chiral center also adds to its uniqueness, potentially leading to enantioselective interactions in biological systems .
Properties
IUPAC Name |
(2R)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLQYMHAXPPICX-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652516 | |
Record name | (2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17561-27-2 | |
Record name | (αR)-α-Chloro-1H-imidazole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17561-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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